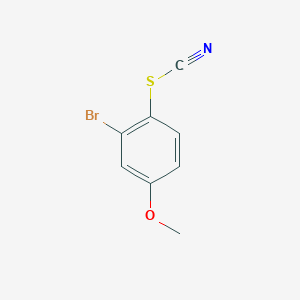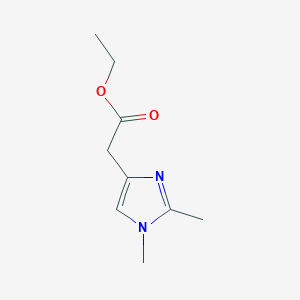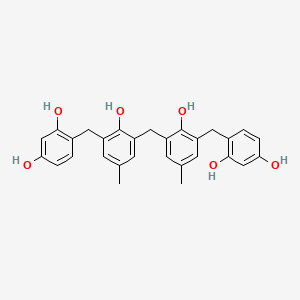![molecular formula C11H24O2Si B12827760 Silane, triethyl[(1-methoxy-2-methyl-1-propenyl)oxy]- CAS No. 55453-17-3](/img/structure/B12827760.png)
Silane, triethyl[(1-methoxy-2-methyl-1-propenyl)oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethyl((1-methoxy-2-methylprop-1-en-1-yl)oxy)silane is an organosilicon compound known for its utility in various chemical reactions and industrial applications. This compound is characterized by the presence of a silicon atom bonded to an ethoxy group and a methoxy-substituted propene group. It is commonly used as a reagent in organic synthesis and polymer chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Triethyl((1-methoxy-2-methylprop-1-en-1-yl)oxy)silane can be synthesized through the reaction of triethylsilane with 1-methoxy-2-methylprop-1-en-1-ol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the use of an inert atmosphere to prevent oxidation. The product is then purified through distillation or recrystallization to obtain a high-purity compound.
Industrial Production Methods
In industrial settings, the production of Triethyl((1-methoxy-2-methylprop-1-en-1-yl)oxy)silane involves large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as column chromatography and high-performance liquid chromatography, ensures the production of a high-quality compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Triethyl((1-methoxy-2-methylprop-1-en-1-yl)oxy)silane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced to form silanes and other reduced silicon-containing compounds.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride and alkylating agents like methyl iodide are commonly employed.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Silanes and other reduced silicon compounds.
Substitution: Various substituted silanes with different functional groups.
Applications De Recherche Scientifique
Triethyl((1-methoxy-2-methylprop-1-en-1-yl)oxy)silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the modification of biomolecules and the development of silicon-based drugs.
Industry: It is used in the production of silicone polymers, adhesives, and coatings.
Mécanisme D'action
The mechanism of action of Triethyl((1-methoxy-2-methylprop-1-en-1-yl)oxy)silane involves the formation of reactive intermediates that facilitate various chemical transformations. The silicon atom in the compound acts as a nucleophile, participating in reactions with electrophilic species. The methoxy and ethoxy groups enhance the reactivity of the silicon center, allowing for efficient bond formation and cleavage.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1-Methoxy-2-methyl-1-propenyl)trimethylsilane: This compound has a similar structure but with a trimethylsilane group instead of a triethylsilane group.
Dimethylketene methyl trimethylsilyl acetal: Another related compound with similar reactivity and applications.
Uniqueness
Triethyl((1-methoxy-2-methylprop-1-en-1-yl)oxy)silane is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. The presence of both methoxy and ethoxy groups allows for versatile chemical transformations, making it a valuable reagent in various fields of research and industry.
Propriétés
Numéro CAS |
55453-17-3 |
|---|---|
Formule moléculaire |
C11H24O2Si |
Poids moléculaire |
216.39 g/mol |
Nom IUPAC |
triethyl-(1-methoxy-2-methylprop-1-enoxy)silane |
InChI |
InChI=1S/C11H24O2Si/c1-7-14(8-2,9-3)13-11(12-6)10(4)5/h7-9H2,1-6H3 |
Clé InChI |
FQAOMFRENYVGBX-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)OC(=C(C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-9-phenyl-9H-carbazole](/img/structure/B12827686.png)
![7-Chloro-5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B12827688.png)



![1-(5-Methyl-1H-benzo[d]imidazol-1-yl)propan-1-one](/img/structure/B12827702.png)

![8-Ethyl-4-methyl-2-phenyl-3,4,7,8-tetrahydro-5H-imidazo[2,1-i]purin-5-one hydrochloride](/img/structure/B12827714.png)




![[(3S,4R)-4-(2,5-difluorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B12827749.png)
